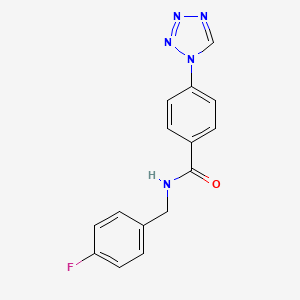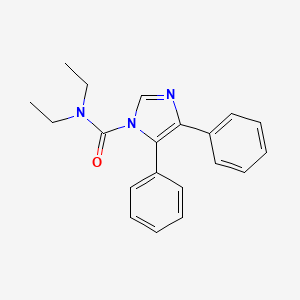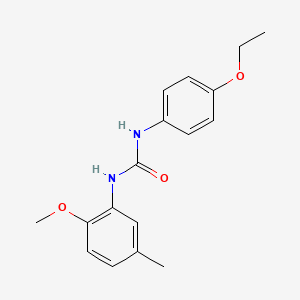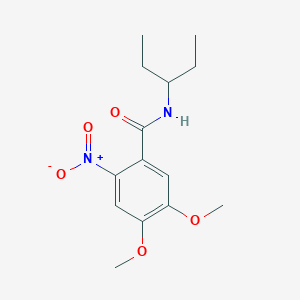![molecular formula C18H18N2OS B5805726 N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5805726.png)
N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-phenylacrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-phenylacrylamide, commonly known as DAPH, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. DAPH is a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. Prostaglandins are lipid compounds that play a crucial role in various physiological processes, including inflammation, pain, and fever.
Applications De Recherche Scientifique
DAPH has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. DAPH has been shown to inhibit the growth of cancer cells by inducing apoptosis and reducing the expression of N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-phenylacrylamide. DAPH also exhibits anti-inflammatory effects by inhibiting the production of prostaglandins and other inflammatory mediators. Moreover, DAPH has been reported to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Mécanisme D'action
DAPH exerts its pharmacological effects by inhibiting the activity of N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-phenylacrylamide. This compound is an enzyme that catalyzes the conversion of arachidonic acid to prostaglandins. Prostaglandins are involved in various physiological processes, including inflammation, pain, and fever. By inhibiting this compound, DAPH reduces the production of prostaglandins and other inflammatory mediators, thereby exerting its anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
DAPH has been shown to exhibit potent anti-inflammatory, analgesic, and neuroprotective effects in various animal models. DAPH reduces the production of prostaglandins and other inflammatory mediators, thereby reducing inflammation and pain. DAPH also reduces oxidative stress and inflammation in the brain, thereby protecting against neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
DAPH is a potent inhibitor of N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-phenylacrylamide and exhibits significant pharmacological effects in various animal models. However, DAPH has some limitations for lab experiments, including its low solubility in water and its potential toxicity at high concentrations. Moreover, DAPH may interact with other enzymes and proteins, leading to off-target effects.
Orientations Futures
Future research on DAPH should focus on elucidating its mechanism of action and identifying its potential therapeutic applications in various diseases. Moreover, the development of novel DAPH analogs with improved pharmacological properties could enhance its therapeutic potential. Finally, the development of new drug delivery systems could improve the solubility and bioavailability of DAPH, thereby enhancing its efficacy and safety.
Méthodes De Synthèse
The synthesis of DAPH involves a multi-step process that includes the reaction of 3,4-dimethylaniline with carbon disulfide to form the corresponding dithiocarbamate, followed by the reaction of this intermediate with phenylacryloyl chloride to yield the final product. The yield of DAPH can be improved by using a solvent system that contains both polar and nonpolar solvents. The purity of DAPH can be enhanced by recrystallization from a suitable solvent.
Propriétés
IUPAC Name |
(E)-N-[(3,4-dimethylphenyl)carbamothioyl]-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2OS/c1-13-8-10-16(12-14(13)2)19-18(22)20-17(21)11-9-15-6-4-3-5-7-15/h3-12H,1-2H3,(H2,19,20,21,22)/b11-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZRMLQOOPDZLEF-PKNBQFBNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=S)NC(=O)C=CC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)NC(=S)NC(=O)/C=C/C2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-fluoro-N-[4-(2-oxo-1-pyrrolidinyl)benzyl]benzenesulfonamide](/img/structure/B5805648.png)

![3-chloro-4-[(3-methylbenzyl)oxy]benzaldehyde](/img/structure/B5805658.png)



![ethyl 2-{[(2-furoyloxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5805705.png)
![methyl 2-[(2,6-difluorobenzoyl)amino]-5-propyl-3-thiophenecarboxylate](/img/structure/B5805715.png)
![4-[(3-bromo-4-methylbenzylidene)amino]-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5805725.png)

![4-{2-[(3-methylbenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione](/img/structure/B5805741.png)
![N-[4-(isobutyrylamino)phenyl]butanamide](/img/structure/B5805745.png)

